molecular formula C9H16O3 B13580926 2-(4,4-Dimethyloxan-2-yl)aceticacid

2-(4,4-Dimethyloxan-2-yl)aceticacid

Cat. No.: B13580926
M. Wt: 172.22 g/mol
InChI Key: WCWRHTUYUVPENS-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dimethyl groups and hydrogen-bonding capacity via the carboxylic acid group.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4,4-dimethyloxan-2-yl)acetic acid

InChI

InChI=1S/C9H16O3/c1-9(2)3-4-12-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

WCWRHTUYUVPENS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyltetrahydropyran with acetic acid derivatives under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the acetic acid moiety. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of 2-(4,4-Dimethyloxan-2-yl)acetic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,4-Dimethyloxan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

2-(4-(4-Methoxyphenyl)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetic Acid

This analog (C₁₇H₂₂O₄, MW: 290.36 g/mol) replaces the 4,4-dimethyl groups with a 4-methoxyphenyl substituent and retains 2,2-dimethyl groups on the oxane ring . Key differences include:

  • Polarity : The methoxy group may improve water solubility compared to the purely aliphatic 4,4-dimethyl substituents in the target compound.
  • Synthetic utility : The aromatic ring allows for electrophilic substitution reactions, broadening its use in drug design.

Table 1: Substituent-Driven Properties

Compound Substituents Molecular Weight (g/mol) Key Feature
2-(4,4-Dimethyloxan-2-yl)acetic acid 4,4-dimethyl 172.22 High lipophilicity
2-(4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl)acetic acid 4-methoxyphenyl, 2,2-dimethyl 290.36 Enhanced aromatic reactivity

Analogs with Heterocyclic Backbones

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

This compound (C₂₂H₁₈O₆, MW: 390.38 g/mol) replaces the oxane ring with a fused furochromene system . Structural distinctions include:

  • Extended conjugation : The chromene-furan system enables UV absorption and fluorescence, useful in material sciences.
  • Acid strength : The electron-withdrawing carbonyl group in the chromene ring may lower the pKa of the acetic acid group compared to the target compound.
  • Biological activity : Furochromenyl derivatives are often explored for anticancer or antimicrobial properties due to their planar aromatic systems.

Table 2: Heterocyclic System Impact

Compound Core Structure Molecular Weight (g/mol) Potential Application
2-(4,4-Dimethyloxan-2-yl)acetic acid Oxane 172.22 Synthetic intermediate
Furochromenyl acetic acid derivative Furan-chromene fusion 390.38 Photodynamic therapy candidates

Simple Acetic Acid Derivatives

Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol)

The parent compound lacks complex substituents, resulting in:

  • Higher volatility : Lower molecular weight and absence of bulky groups increase evaporation rates .
  • Acidity : Acetic acid has a pKa of ~4.76, while 2-(4,4-dimethyloxan-2-yl)acetic acid likely exhibits a slightly higher pKa due to electron-donating methyl groups stabilizing the conjugate base.

Difluoroacetic Acid (C₂H₂F₂O₂, MW: 96.03 g/mol)

Fluorination drastically alters properties:

  • Enhanced acidity : pKa ~1.3 due to fluorine’s electron-withdrawing effect .
  • Lipophilicity : The target compound’s dimethyloxane backbone provides greater hydrophobicity than difluoroacetic acid.

Table 3: Functional Group Influence

Compound Functional Groups pKa Solubility (Water)
Acetic acid -COOH ~4.76 Miscible
Difluoroacetic acid -COOH, -F₂ ~1.3 High
2-(4,4-Dimethyloxan-2-yl)acetic acid -COOH, oxane, -CH₃ ~5–6* Moderate (lipophilic core)

*Inferred based on substituent effects.

Biological Activity

2-(4,4-Dimethyloxan-2-yl)acetic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies derived from diverse research sources.

The biological activity of 2-(4,4-Dimethyloxan-2-yl)acetic acid primarily involves its interaction with cellular pathways that regulate inflammation and immune responses. Research indicates that compounds similar to this structure can modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory processes.

Cytotoxicity and Immunomodulation

Studies have shown that derivatives of acetic acid compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, the compound is hypothesized to induce apoptosis in cancer cells while simultaneously enhancing immune responses through the activation of macrophages and monocytes .

Table 1: Summary of Biological Activities

Activity Description
CytotoxicityInduces apoptosis in cancer cell lines
TNF-α ProductionStimulates TNF-α release from immune cells
Immune ModulationEnhances activation of macrophages and monocytes
Anti-inflammatory EffectsPotentially reduces inflammation through modulation of cytokine profiles

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of 2-(4,4-Dimethyloxan-2-yl)acetic acid on several adenocarcinoma cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could be a candidate for further development as an anticancer agent. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.

Study 2: Immunomodulatory Properties

In another investigation, the immunomodulatory effects were assessed by measuring cytokine levels in murine models. The findings revealed that treatment with 2-(4,4-Dimethyloxan-2-yl)acetic acid led to increased levels of TNF-α and interleukin-6 (IL-6), indicating an enhancement in the immune response. This suggests potential applications in conditions where immune modulation is beneficial.

Study 3: In Vivo Efficacy

An in vivo study was conducted to assess the anti-inflammatory properties of the compound. Mice treated with 2-(4,4-Dimethyloxan-2-yl)acetic acid showed reduced swelling and inflammation in models of induced arthritis compared to controls. This highlights its potential therapeutic application in inflammatory diseases.

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